molecular formula C21H20Cl2N6O3 B1679336 Rilmazafone CAS No. 99593-25-6

Rilmazafone

Cat. No. B1679336
CAS RN: 99593-25-6
M. Wt: 475.3 g/mol
InChI Key: KYHFRCPLIGODFH-UHFFFAOYSA-N
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Description

Rilmazafone, also known as Rhythmy or 450191-S, is a water-soluble prodrug developed in Japan . It is converted into several benzodiazepine metabolites inside the human body, which have sedative and hypnotic effects .


Synthesis Analysis

Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . During screening by high-resolution mass spectrometry, rilmazafone metabolites were presumptively identified .


Molecular Structure Analysis

The molecular formula of Rilmazafone is C21H20Cl2N6O3 . The molecular weight is 475.33 . The IUPAC name is 5- [ [ (2-aminoacetyl)amino]methyl]-1- [4-chloro-2- (2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide .


Chemical Reactions Analysis

Rilmazafone is metabolized in the body to form the principal active benzodiazepine rilmazolam . This process involves a ring closure resulting in a triazolo benzodiazepine structure .


Physical And Chemical Properties Analysis

Rilmazafone has a molecular weight of 475.33 and a chemical formula of C21H20Cl2N6O3 . The IUPAC name is 5- [ [ (2-aminoacetyl)amino]methyl]-1- [4-chloro-2- (2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide .

Safety And Hazards

When handling Rilmazafone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, is advised .

properties

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFRCPLIGODFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85815-37-8 (hydrochloride)
Record name Rilmazafone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10244150
Record name Rilmazafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmazafone

CAS RN

99593-25-6
Record name 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99593-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmazafone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmazafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAZAFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
SI Uemura, T Kanbayashi, M Wakasa, M Satake, W Ito… - Sleep Medicine, 2015 - Elsevier
With current hypnotic agents, next-day residual effects are a common problem. The purpose of the present study was to evaluate the residual effects of the commercially available …
Number of citations: 22 www.sciencedirect.com
M Tsuchiya, T Obara, N Mano - Drugs-Real World Outcomes, 2022 - Springer
Background In early December 2020, the antifungal medication, itraconazole (ITCZ), was mistakenly contaminated with rilmazafone in Japan. Healthcare professionals reported …
Number of citations: 1 link.springer.com
K Sugaya, S Nishijima, M Miyazato… - Journal of …, 2007 - journals.sagepub.com
We compared the effects of melatonin, an antioxidant and sleep inducer in humans, and rilmazafone hydrochloride, a hypnotic, in elderly patients with nocturia. Patients received either …
Number of citations: 47 journals.sagepub.com
S Inomata, SU Ito, M Wakasa, Y Osawa, K Shimizu… - 2011 - air.repo.nii.ac.jp
The purpose of this study is to investigate whether often used hypnotics are safe or not to elderly people by evaluating the early morning effects and residual effects on the physical and …
Number of citations: 3 air.repo.nii.ac.jp
S KOBAYASHI, E UCHIDA, K OGUCHI… - … /Japanese Journal of …, 1992 - jstage.jst.go.jp
Five patients (2 male, 3 female, aged 44-62yr) who participated in this study were undergoing hemodialysis. They were given RZ (1mg, po) one time on the day of dialysis, and 5-7 days …
Number of citations: 3 www.jstage.jst.go.jp
R Kronstrand, M Roman, A Johansson… - Journal of Analytical …, 2023 - academic.oup.com
… Rilmazafone is a pro-drug that can be prescribed in Japan to treat insomnia. Rilmazafone … scene that was suspected to contain rilmazafone based on website information. During …
Number of citations: 3 academic.oup.com
M Koike, R Norikura, K Iwatani, K Sugeno… - Xenobiotica, 1988 - Taylor & Francis
… This behaviour of desglycyl rilmazafone indicated that its structure is 16. Ei mass spectra of the synthetic desglycvl rilmazafone and the acetylated compound are shown in figure 0. The …
Number of citations: 12 www.tandfonline.com
N Muranushi, S Miyauchi, H Suzuki… - … & drug disposition, 1993 - Wiley Online Library
Rilmazafone (RZ) is an orally active sleep inducer which can be activated to its cyclic form (M1) via the labile desglycylated metabolite (DG). In this scheme, RZ is exclusively …
Number of citations: 3 onlinelibrary.wiley.com
K Yamamoto, Y Naito, T Sawada - Nihon Yakurigaku zasshi. Folia …, 1987 - europepmc.org
The sleep-inducing activities of 450191-S (rilmazafone hydrochloride) were compared among two groups of elderly and one group of young rhesus monkeys, and the relationship …
Number of citations: 2 europepmc.org
G Kominami, H Matsumoto, R Nishimura… - … of Chromatography B …, 1987 - Elsevier
Determination of drug metabolites in body fluids is important for pharmacology and toxicology, but it is not easy to develop sensitive and specific assays [l-3]. Most of the metabolites in …
Number of citations: 12 www.sciencedirect.com

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